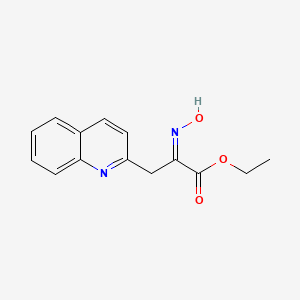

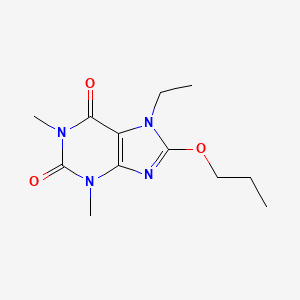

6-Cyclopentyl-4-hydroxyquinoline-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Cyclopentyl-4-hydroxyquinoline-3-carboxylic acid is a quinoline derivative known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopentyl-4-hydroxyquinoline-3-carboxylic acid typically involves the functionalization of the quinoline scaffold. Common synthetic routes include the Gould-Jacob, Friedländer, and Skraup syntheses . These methods often involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve scalable and efficient synthetic methodologies. For example, the use of enaminone as a replacement for 1,3-dicarbinols has been reported to improve yield and practicality in the synthesis of quinoline derivatives .

化学反応の分析

反応の種類

6-シクロペンチル-4-ヒドロキシキノリン-3-カルボン酸は、次のようなさまざまな化学反応を起こします。

酸化: この反応により、追加の官能基を導入したり、既存の官能基を変更したりできます。

還元: この反応により、特定の官能基を還元し、化合物の性質を変更することができます。

置換: この反応により、ある官能基を別の官能基に置き換えることができ、多くの場合、求核試薬または求電子試薬を使用します.

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核試薬および求電子試薬が含まれます .

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりキノリンN-オキシドが生成され、置換反応によりキノリン環上の特定の位置にさまざまな官能基が導入されます .

4. 科学研究への応用

6-シクロペンチル-4-ヒドロキシキノリン-3-カルボン酸は、いくつかの科学研究に適用されています。

科学的研究の応用

6-Cyclopentyl-4-hydroxyquinoline-3-carboxylic acid has several scientific research applications:

作用機序

6-シクロペンチル-4-ヒドロキシキノリン-3-カルボン酸の作用機序には、特定の分子標的および経路との相互作用が含まれます。 キノリン誘導体は、酵素、受容体、その他の生体分子と相互作用することが知られており、さまざまな生物学的効果をもたらします 。正確なメカニズムは、特定のアプリケーションとターゲットによって異なる場合があります。

6. 類似化合物の比較

類似化合物

- 2-ヒドロキシキノリン-4-カルボン酸

- 3-ヒドロキシキノリン-4-カルボン酸

- 4-ヒドロキシキノリン-6-カルボン酸

独自性

6-シクロペンチル-4-ヒドロキシキノリン-3-カルボン酸は、シクロペンチル基によってユニークです。これは、その化学反応性と生物活性に影響を与える可能性があります。 この構造的特徴は、他のキノリン誘導体に比べて、特定の用途において独自の利点を提供する可能性があります .

類似化合物との比較

Similar Compounds

- 2-Hydroxyquinoline-4-carboxylic acid

- 3-Hydroxyquinoline-4-carboxylic acid

- 4-Hydroxyquinoline-6-carboxylic acid

Uniqueness

6-Cyclopentyl-4-hydroxyquinoline-3-carboxylic acid is unique due to its cyclopentyl group, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in specific applications compared to other quinoline derivatives .

特性

CAS番号 |

55376-68-6 |

|---|---|

分子式 |

C15H15NO3 |

分子量 |

257.28 g/mol |

IUPAC名 |

6-cyclopentyl-4-oxo-1H-quinoline-3-carboxylic acid |

InChI |

InChI=1S/C15H15NO3/c17-14-11-7-10(9-3-1-2-4-9)5-6-13(11)16-8-12(14)15(18)19/h5-9H,1-4H2,(H,16,17)(H,18,19) |

InChIキー |

MZHNUGPUIXEZLS-UHFFFAOYSA-N |

正規SMILES |

C1CCC(C1)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2'-Fluoro[1,1'-biphenyl]-4-yl)oxy](trimethyl)silane](/img/structure/B11856370.png)

![N-[1-(4-methoxyphenyl)but-3-enyl]-N-methylfuran-2-amine](/img/structure/B11856375.png)

![2-(Phenylsulfonyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11856401.png)

![1-Bromodibenzo[b,d]furan-4-amine](/img/structure/B11856418.png)